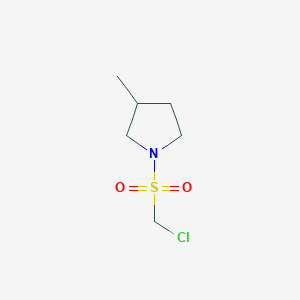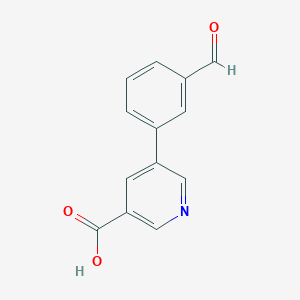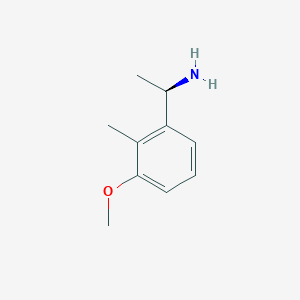![molecular formula C10H14F2O B13558642 6,6-Difluorospiro[3.6]decan-5-one](/img/structure/B13558642.png)
6,6-Difluorospiro[3.6]decan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Difluorospiro[3.6]decan-5-one is a chemical compound with the molecular formula C10H14F2O and a molecular weight of 188.2 g/mol. This compound is characterized by its unique spirocyclic structure, which includes two fluorine atoms attached to the sixth carbon of the decan-5-one ring. The presence of fluorine atoms often imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 6,6-Difluorospiro[3.6]decan-5-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the fluorination of a precursor spirocyclic ketone using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of fluorine atoms. Solvents like dichloromethane or acetonitrile are often used to dissolve the reactants and facilitate the reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems can also help in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
6,6-Difluorospiro[3.6]decan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
6,6-Difluorospiro[3.6]decan-5-one has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity.
Medicine: The compound has potential applications in drug discovery and development. Its fluorinated structure can improve the pharmacokinetic properties of drug candidates, such as metabolic stability and bioavailability.
Industry: In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 6,6-Difluorospiro[3.6]decan-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in signal transduction, metabolism, and gene expression. The exact pathways affected depend on the specific biological context and the compound’s concentration.
Comparison with Similar Compounds
6,6-Difluorospiro[3.6]decan-5-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 6,6-Dichlorospiro[3.6]decan-5-one and 6,6-Dibromospiro[3.6]decan-5-one share a similar spirocyclic structure but differ in the halogen atoms attached to the sixth carbon.
Uniqueness: The presence of fluorine atoms in this compound imparts distinct chemical properties, such as increased electronegativity and lipophilicity. These properties can enhance the compound’s reactivity and biological activity compared to its chlorinated or brominated counterparts.
Properties
Molecular Formula |
C10H14F2O |
|---|---|
Molecular Weight |
188.21 g/mol |
IUPAC Name |
9,9-difluorospiro[3.6]decan-10-one |
InChI |
InChI=1S/C10H14F2O/c11-10(12)7-2-1-4-9(8(10)13)5-3-6-9/h1-7H2 |
InChI Key |
ZEZSNKXSCMURGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)C2(C1)CCC2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one](/img/structure/B13558559.png)
![{[3-(Chloromethyl)phenyl]methyl}dimethylamine](/img/structure/B13558567.png)
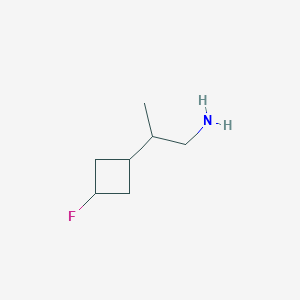


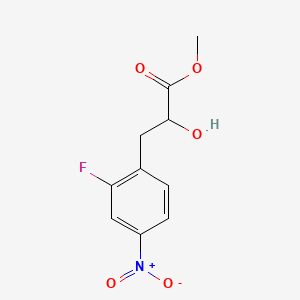

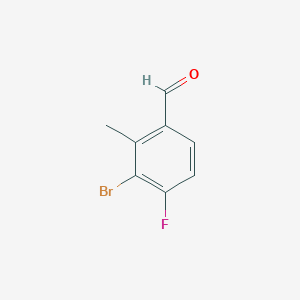
![5-[6-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-3,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B13558598.png)
![methyl 4-(trifluoromethyl)-1H,2H,4aH,5H,6H,7H,8H,8aH-pyrido[3,4-d]pyridazine-6-carboxylate](/img/structure/B13558606.png)
